2-(4-Fluoro-2-methyl-phenyl)pyrazine

Description

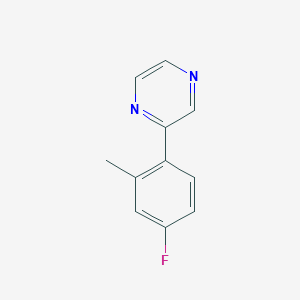

2-(4-Fluoro-2-methyl-phenyl)pyrazine is a heteroaromatic compound featuring a pyrazine core substituted with a 4-fluoro-2-methylphenyl group. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, provides a planar structure conducive to π-π stacking interactions.

Synthetic routes for analogous pyrazine derivatives often involve condensation reactions, nucleophilic substitutions, or coupling strategies. For example, pyrazine derivatives with fluorophenyl groups can be synthesized via reactions between halogenated pyrazines and fluorinated arylpiperazines in polar solvents like ethanol or acetone, as seen in related syntheses of 6-(4-(2-fluorophenyl)piperazine-1-yl)pyridazinones .

Potential applications of this compound span medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., coordination complexes), though empirical data specific to this compound remain sparse.

Properties

Molecular Formula |

C11H9FN2 |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-(4-fluoro-2-methylphenyl)pyrazine |

InChI |

InChI=1S/C11H9FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-7H,1H3 |

InChI Key |

UCCKKPNDNBFHGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=NC=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 2-(4-Fluoro-2-methyl-phenyl)pyrazine with structurally related pyrazine derivatives:

Key Insights

In contrast, alkyl-substituted pyrazines (e.g., 2,5-dimethylpyrazine) are electron-rich, favoring volatility and aroma production .

Biological Activity: Imidazo[1,2-a]pyrazines exhibit anticancer activity via interactions with kinase hinge regions (e.g., hydrogen bonding with Cys106), suggesting that substituent positioning in this compound could similarly influence target binding . Bulky substituents (e.g., trimethoxyphenylamino) improve kinase inhibition by occupying hydrophobic pockets, a design principle applicable to optimizing the methyl-fluorophenyl group .

Physicochemical Properties :

- The methyl group in this compound enhances lipophilicity (predicted logP ~2.5), favoring membrane permeability compared to polar derivatives like fructosazine (hydroxyl-rich, logP < 0) .

- Fluorination reduces metabolic degradation, a feature critical for drug candidates .

Applications :

- Pharmaceuticals : Pyrazines with aryl substituents are explored as kinase inhibitors or antiviral agents, while alkylpyrazines dominate flavor chemistry .

- Materials Science : Pyrazines act as ligands in coordination complexes; electron-withdrawing groups (e.g., fluorine) may tune metal-binding properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.